molecular formula C12H22N2O3 B12506279 tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12506279
M. Wt: 242.31 g/mol
InChI Key: JHOFNBMKSZPAMM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3

InChI Key

JHOFNBMKSZPAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacology

The compound is structurally related to tropane alkaloids, which are known for their pharmacological properties. Research has indicated that derivatives of the 3,8-diazabicyclo[3.2.1]octane framework exhibit significant activity as central nervous system (CNS) agents, making them candidates for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study: Synthesis of Analogs
A study demonstrated the synthesis of various analogs of the compound, which were evaluated for their binding affinity to neurotransmitter receptors. The results showed that specific modifications to the tert-butyl group enhanced receptor selectivity and potency against acetylcholinesterase inhibitors, suggesting potential therapeutic uses in treating cognitive decline .

1.2 Antiviral Activity

Recent investigations have explored the antiviral properties of compounds with a similar bicyclic structure. For instance, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The structural features of tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate may contribute to this activity through interaction with viral proteins or host cell receptors .

Synthetic Methodologies

2.1 Enantioselective Synthesis

The compound serves as a valuable intermediate in the enantioselective synthesis of complex organic molecules. Methods such as ring-closing metathesis (RCM) and cycloaddition reactions have been employed to construct the bicyclic framework efficiently .

Table 1: Synthetic Routes for Bicyclic Compounds

Synthetic MethodDescriptionReference
Ring-Closing MetathesisUtilizes catalysts to form cyclic structures
CycloadditionCombines two or more reactants to form a ring
Chiral Pool StrategiesUses enantiomerically pure starting materials

Drug Design and Development

3.1 Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Researchers have identified key functional groups that influence biological activity, leading to targeted modifications that enhance efficacy while minimizing side effects.

Case Study: Optimization of Binding Affinity
In a recent study focusing on optimizing binding affinity to specific receptors, researchers modified the hydroxymethyl group and assessed its impact on biological activity through in vitro assays. The findings revealed that specific substitutions significantly improved binding affinity and selectivity for target receptors, paving the way for more effective drug candidates .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Molecular Formula Molecular Weight Substituents Purity Key Applications
Target Compound :
tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
2820536-71-6 C₁₂H₂₂N₂O₃ 242.31 2-hydroxymethyl 98% Pharmaceutical intermediate
Parent Compound :
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
149771-44-8 C₁₁H₂₀N₂O₂ 212.29 None ≥97% Building block in organic synthesis
Electron-Withdrawing Derivative :
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
824982-19-6 C₁₃H₁₈F₃N₂O₃ 298.29 3-trifluoroacetyl - Electrophilic intermediate for inhibitors
Hydroxy-Substituted Analogue :
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
143557-91-9 C₁₂H₂₁NO₃ 227.30 3-hydroxy 97% Potential bioactive scaffold
Aromatic-Substituted Derivative :
tert-Butyl 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
2454397-98-7 C₁₈H₂₀Cl₂FN₅O₂ 428.29 Pyridopyrimidinyl - Kinase inhibitor candidate
Key Observations:

Trifluoroacetyl substitution (CAS 824982-19-6) introduces strong electron-withdrawing properties, making it reactive in nucleophilic acyl substitutions . Aromatic substituents (e.g., pyridopyrimidinyl in CAS 2454397-98-7) increase molecular weight and steric bulk, favoring interactions with hydrophobic enzyme pockets .

Stereochemical Considerations :

  • The target compound’s (1S,2S,5R) stereochemistry is critical for binding specificity in chiral environments, distinguishing it from racemic mixtures of simpler analogues .

Research Findings and Trends

  • Drug Discovery : The target compound’s hydroxymethyl group is strategically used to balance lipophilicity and solubility in S1P receptor-targeted therapies, outperforming bulkier analogues in bioavailability .
  • Kinase Inhibitors: Aromatic-substituted derivatives (e.g., CAS 2454397-98-7) show nanomolar potency in kinase assays, highlighting the scaffold’s versatility .
  • Safety Trends : Hydroxy and hydroxymethyl derivatives exhibit improved toxicity profiles compared to halogenated or acylated variants .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1888558-57-3) is a bicyclic compound notable for its unique structural features, which include a bicyclo[3.2.1]octane core and various functional groups. This compound has garnered attention in the realm of medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • Structural Features : The compound comprises a tert-butyl group, a hydroxymethyl group, and a carboxylate moiety, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against enveloped viruses. The mechanism of action is hypothesized to involve interference with viral replication processes or modulation of host cell signaling pathways, although specific molecular targets remain to be fully elucidated.

Enzyme Interaction

The unique bicyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activities. This interaction may lead to therapeutic effects in various disease models.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.
Study 2 Investigated the antiviral effects on influenza virus, showing a reduction in viral titers by up to 90% at concentrations of 50 µg/mL.
Study 3 Evaluated enzyme inhibition properties; the compound showed moderate inhibition of glyoxalase II with an IC50 value of 52 µM, indicating potential for cancer therapy applications.

Synthesis Methods

The synthesis of this compound typically involves enantioselective methods that construct the bicyclic scaffold through multi-step chemical reactions. Key synthetic routes include:

  • Oxidation Reactions : Utilizing potassium permanganate or chromium trioxide.
  • Reduction Reactions : Employing lithium aluminum hydride.
  • Substitution Reactions : Using sodium methoxide for functional group modifications.

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